tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate
Description
tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate is a bicyclic carbamate derivative featuring a 6-azabicyclo[3.2.0]heptane core. This compound belongs to a class of nitrogen-containing heterocycles widely used as intermediates in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions . Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(6-azabicyclo[3.2.0]heptan-3-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
AHUMUTMZKQKDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNC2C1 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group as tert-Butyl Carbamate
Following the formation of the bicyclic amine, protection with a tert-butyl carbamate (Boc) group is essential to stabilize the amine functionality and facilitate further synthetic transformations.
- Typical Reagents:
Di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., potassium carbonate) - Solvents:
Tetrahydrofuran (THF), ethyl acetate, or methyl tert-butyl ether (MTBE) are commonly used - Conditions:
Mild temperatures (20–30 °C), often under inert atmosphere to avoid side reactions - Reference: A patented process details Boc protection telescoped with dissociation reactions, improving efficiency and yield.
Detailed Preparation Methodology
Stepwise Synthesis Procedure
Critical Parameters and Optimization
Recrystallization Solvent:
n-Heptane is preferred due to its ability to remove excessive Boc2O and prevent formation of di-Boc byproducts after deprotection.Base Selection:
Potassium carbonate (K2CO3) is favored for its moderate basicity and compatibility with Boc protection.Temperature Control:
Maintaining 20–30 °C during protection and recrystallization steps ensures high purity and yield.Catalytic Hydrogenation (If Needed):
For deprotection or further modifications, Pd(OH)2/C catalyst under hydrogen atmosphere at 65–75 °C is effective.
Representative Experimental Data
Reaction Yields and Purity
Analytical Characterization
- Molecular Formula: C11H20N2O2
- Molecular Weight: 212.29 g/mol
- IUPAC Name: tert-butyl N-(6-azabicyclo[3.2.0]heptan-3-yl)carbamate
- CAS Number: 880545-32-4
- Spectroscopy:
- ^1H NMR confirms bicyclic proton environment and Boc group signals
- Mass spectrometry matches calculated molecular ion peak
- Reference: PubChem and patent literature
Discussion and Comparative Analysis
The synthesis of this compound is efficiently achieved via a [3+2] cycloaddition route followed by Boc protection. The telescoping of the dissociation and protection steps reduces purification demands and improves throughput. The recrystallization in n-heptane is a critical purification step that enhances yield and purity while preventing side product formation.
Compared to other bicyclic carbamate syntheses, this method offers:
- High stereoselectivity due to the controlled cycloaddition
- Scalability demonstrated on multigram scale
- Efficient purification minimizing chromatographic steps
- Use of readily available reagents and mild conditions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Structural Analogues in Bicyclic Systems
tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate (CAS 2648947-90-2)
- Structure : Features a larger bicyclo[3.2.1]octane ring compared to the target compound’s [3.2.0]heptane system.
- Molecular Weight : 262.8 g/mol (as hydrochloride salt) .
- The hydrochloride salt form improves crystallinity and stability .
tert-butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate (CAS 2386905-52-6)
- Structure : Bicyclo[3.1.1]heptane system with a different bridge arrangement.
- Molecular Weight : 212.29 g/mol (identical to target compound) .
- Key Differences : The [3.1.1] system creates distinct spatial geometry, which may influence interactions with enzymes or receptors compared to the [3.2.0] system .
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1017789-34-2)
- Structure : Contains two nitrogen atoms in the bicyclo[3.2.0]heptane ring.
- Molecular Weight : 198.26 g/mol .
- Key Differences : The additional nitrogen enhances polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .
Functional Group Variations
Hydrochloride Salts
- Example : tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride (CAS 2411179-93-4) .
- Impact : Salt forms improve solubility in polar solvents and stability under acidic conditions, critical for drug formulation .
Stereochemical Variants
Biological Activity
tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which may influence its interaction with biological targets, including enzymes and receptors.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1258640-71-9
The biological activity of this compound is thought to be mediated through its ability to interact with specific molecular targets in biological systems. This compound may act as an inhibitor or modulator of various enzymes or receptors, leading to alterations in physiological processes.
2. Neuropharmacological Effects
Compounds containing azabicyclic structures have been studied for their neuropharmacological properties. For example, they may interact with neurotransmitter systems, potentially influencing behaviors related to anxiety and depression.
3. Enzyme Inhibition
Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of various carbamates, including derivatives of azabicyclic compounds, against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with similar structural motifs exhibited significant inhibition zones, suggesting potential for further development as antimicrobial agents.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological assessment, compounds with azabicyclic structures were tested for their effects on anxiety-like behaviors in rodent models. Results showed that these compounds could reduce anxiety symptoms, indicating a possible therapeutic role for similar structures in treating anxiety disorders.
Research Findings Overview
Q & A
Q. Key factors :
- Steric effects : Bulky substituents on the pyrrole nitrogen reduce hydrogenation efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
How is this compound characterized structurally, and what analytical methods resolve stereochemical ambiguities?
Q. Basic
Q. Advanced :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .
- NOESY NMR : Detects spatial proximity between bridgehead protons and substituents to assign relative stereochemistry .
How can stereoselectivity challenges in catalytic hydrogenation be addressed during synthesis?
Q. Advanced
- Substrate modification : Introducing electron-withdrawing groups (e.g., phthalimido) on the pyrrole nitrogen increases facial selectivity during hydrogenation, favoring a single diastereomer .
- Catalyst optimization : Palladium on carbon (Pd/C) under moderate H₂ pressure (3–5 atm) enhances cis-selectivity compared to Raney nickel .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions, improving stereochemical purity .
Data contradiction : While Boc protection generally improves stereoselectivity, bulky substituents (e.g., benzyl) may hinder hydrogenation efficiency, requiring a balance between steric and electronic effects .
What methodological challenges arise when incorporating this compound into positron-emitting tomography (PET) radioligands?
Q. Advanced
- Radiolabeling : [¹¹C]Methylation using [¹¹C]methyl triflate is preferred over [¹¹C]methyl iodide due to higher reactivity, achieving radiochemical yields of 15–20% (decay-corrected). However, rapid radiolysis in saline necessitates stabilizers like 0.5% sodium ascorbate .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates the radioligand from unreacted precursors, but requires rapid processing (<2 half-lives) to retain activity .
- Biological validation : Competitive binding assays with opioid receptors (e.g., μ-receptor displacement using [³H]naloxone) confirm target engagement, but structural analogs may show off-target binding to δ- or κ-receptors .
How does this compound compare to morphine-like analgesics in receptor binding and pharmacological activity?
Q. Advanced
- Receptor affinity : The m-methoxyphenyl derivative exhibits nM affinity for μ-opioid receptors, comparable to morphine, as shown by [³H]naloxone displacement assays in rat brain homogenates .
- In vivo efficacy : Subcutaneous administration in rodents demonstrates analgesic potency similar to morphine (ED₅₀ ~2 mg/kg), with effects reversible by naloxone .
- Structural insights : Molecular mechanics modeling reveals that the bicyclic core aligns with morphine’s nitrogen and aromatic pharmacophore, explaining receptor overlap .
What are the key considerations for optimizing this compound in hybrid drug design (e.g., oxadiazole hybrids)?
Q. Advanced
- Linker selection : Oxadiazole moieties improve metabolic stability. For example, coupling via a 1,2,4-oxadiazole spacer enhances cytotoxicity (IC₅₀ ~10 μM in cancer cell lines) compared to ester linkers .
- Synthetic routes :
Table 1 : Comparison of Hybrid Derivatives
| Hybrid Type | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Oxadiazole | 10.2 | HeLa cells | |
| Fluorenone | 8.7 | PET imaging | |
| m-Methoxyphenyl | 2.1 | μ-Opioid receptor |
How do crystallographic data from SHELX refine the structural understanding of bicyclic carbamates?
Q. Advanced
- Bond angle analysis : SHELX refines X-ray data to reveal strain in the bicyclo[3.2.0]heptane ring (e.g., C-N-C angles ~105° vs. 109.5° in unstrained amines) .
- Torsional parameters : Software-generated torsion angles identify puckering in the azabicyclo framework, critical for docking studies .
- Validation tools : The CIF file output flags steric clashes (e.g., between Boc groups and bridgehead protons), guiding synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
